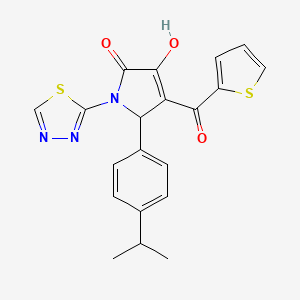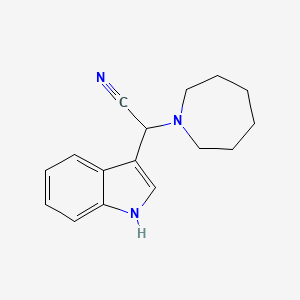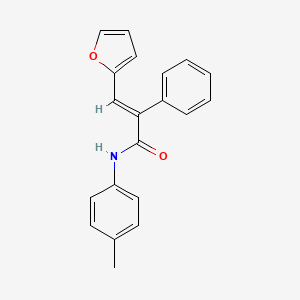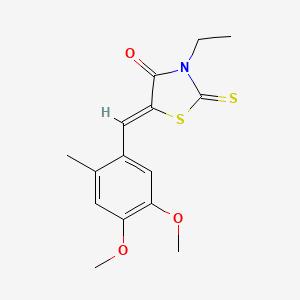
5-(4-methoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
説明
5-(4-methoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, commonly known as MNBF, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MNBF is a furanone derivative that has a unique chemical structure, which makes it a promising candidate for various research applications.
作用機序
The mechanism of action of MNBF involves the inhibition of various cellular signaling pathways that are involved in cancer cell growth and proliferation. MNBF inhibits the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. MNBF also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNBF has been shown to exhibit potent anticancer activity in vitro and in vivo. MNBF induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. MNBF also inhibits cancer cell migration and invasion by downregulating the expression of various matrix metalloproteinases (MMPs).
実験室実験の利点と制限
MNBF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. MNBF exhibits potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer research. However, MNBF also has some limitations. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Further research is needed to fully understand the potential risks associated with MNBF.
将来の方向性
There are several future directions for MNBF research. One potential direction is to investigate the effects of MNBF on cancer stem cells, which are a small population of cells within tumors that are resistant to chemotherapy and radiation therapy. Another potential direction is to investigate the effects of MNBF on the tumor microenvironment, which plays a critical role in cancer progression and metastasis. Additionally, further studies are needed to fully understand the mechanism of action of MNBF and its potential applications in cancer therapy.
合成法
The synthesis of MNBF is a multistep process that involves the reaction of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a catalyst, followed by the addition of furan-2(3H)-one. The resulting product is then purified using column chromatography to obtain pure MNBF. The yield of MNBF can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
MNBF has been extensively studied for its potential applications in scientific research. One of the most promising applications of MNBF is in the field of cancer research. MNBF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNBF induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
特性
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-8-4-13(5-9-16)17-11-14(18(20)24-17)10-12-2-6-15(7-3-12)19(21)22/h2-11H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJQVUDYIVYNM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367400 | |
| Record name | AC1M4PC9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one | |
CAS RN |
6028-23-5 | |
| Record name | AC1M4PC9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)


![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)

